molecular formula C11H10N2O2 B8363914 Methyl 4-(1H-imidazol-4-yl)benzoate

Methyl 4-(1H-imidazol-4-yl)benzoate

Cat. No.: B8363914
M. Wt: 202.21 g/mol
InChI Key: DQUBUHYEMDZHLH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR spectroscopy reveals distinct signals for the aromatic protons and substituents. The methyl ester group resonates as a singlet at δ 3.90 ppm (3H, s). The benzene ring protons split into two doublets due to para substitution: one at δ 8.10 ppm (2H, d, J = 8.4 Hz) for the protons ortho to the ester and another at δ 7.80 ppm (2H, d, J = 8.4 Hz) for those meta to the ester. The imidazole protons appear as two singlets: the N-H proton at δ 8.65 ppm (1H, s) and the two aromatic imidazole protons at δ 7.55 ppm (1H, s) and δ 7.45 ppm (1H, s).

Carbon-13 NMR spectra show the ester carbonyl at δ 166.5 ppm , the methyl carbon at δ 52.1 ppm , and aromatic carbons between δ 120–140 ppm . The imidazole carbons resonate at δ 137.2 ppm (C-2) and δ 129.8 ppm (C-4/C-5).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound exhibits a molecular ion peak at m/z 202.1 (M⁺), consistent with its molecular weight. Major fragmentation pathways include:

  • Loss of the methoxy group (- OCH₃, 31 Da), yielding a fragment at m/z 171.1 .
  • Cleavage of the ester group to form the acylium ion (m/z 121.0 , C₇H₅O₂⁺).
  • Further decomposition of the imidazole ring produces ions at m/z 78.0 (C₃H₄N₂⁺) and m/z 51.0 (C₃H₃N⁺).

Infrared and UV-Vis Absorption Profiles

Infrared spectroscopy identifies key functional groups:

  • Strong ester C=O stretch at 1,710 cm⁻¹ .
  • Aromatic C=C stretching vibrations between 1,580–1,450 cm⁻¹ .
  • Imidazole ring vibrations at 1,310 cm⁻¹ (C-N stretch) and 750 cm⁻¹ (out-of-plane N-H bend).

UV-Vis spectroscopy in methanol shows two absorption bands:

  • A π→π* transition at λₘₐₓ = 258 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) from the conjugated benzene-imidazole system.
  • A weaker n→π* transition at λₘₐₓ = 305 nm (ε = 850 L·mol⁻¹·cm⁻¹) attributed to the ester carbonyl.

The compound’s fluorescence properties remain uncharacterized in available literature, though analogous imidazole derivatives typically emit in the blue region (λₑₘ ≈ 400–450 nm) when excited at 250–300 nm.

Properties

IUPAC Name

methyl 4-(1H-imidazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBUHYEMDZHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzimidazole Derivatives

  • Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate (): Replaces the imidazole with a benzimidazole ring, increasing aromaticity and steric bulk. Crystallographic data (R factor = 0.042) confirm planar geometry and hydrogen-bonded trihydrate structure, enhancing stability compared to non-hydrated analogs .
  • Synthesized via Na₂S₂O₅-mediated condensation in DMF, yielding crystalline solids .

Imidazole Positional Isomers

  • Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate (): Imidazole is at position 3, with a hydroxyl group at position 3. Molecular weight (218.21 g/mol) is comparable to the target compound, but solubility data are unavailable .

Piperazine-Linked Quinoline Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine spacer connecting the benzoate to quinoline moieties. Key differences include:

  • Enhanced molecular complexity: The quinoline-piperazine framework increases molecular weight (e.g., C1: ~495 g/mol vs. target compound’s ~202 g/mol) and may improve target binding in kinase inhibition .
  • Synthesis : Prepared via crystallization in ethyl acetate, yielding solids with characterized ¹H NMR and HRMS data .

Aminoethyl and Hydroxyethyl Derivatives

  • Synthesized via reductive amination, achieving 83% yield .

Key Findings

  • Substituent Position : Positional isomers (e.g., imidazole at 3 vs. 4) alter electronic properties and hydrogen-bonding capacity, affecting reactivity and solubility .
  • Synthetic Efficiency: Piperazine-linked quinolines () require multi-step synthesis, whereas simpler analogs like (S)-Methyl 4-(1-aminoethyl)benzoate achieve high yields via streamlined routes .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing aryl-imidazole bonds. A representative protocol involves coupling 4-iodobenzoic acid derivatives with imidazole boronic esters under palladium catalysis.

Procedure :

  • Substrates : 4-Iodobenzoic acid methyl ester (1.0 mmol) and 1H-imidazol-4-ylboronic acid (2.0 mmol).

  • Catalyst System : PdCl₂(dppf) (0.05 mmol) with CsF (2.0 mmol) in a toluene/water (1:1) solvent mixture.

  • Conditions : Microwave irradiation at 110°C for 2 hours.

  • Yield : 40–70% after column chromatography (hexane/ethyl acetate).

Key Insight : The use of microwave irradiation reduces reaction times from 24 hours to 2 hours, improving efficiency.

Table 1: Optimization of Suzuki-Miyaura Coupling

ParameterEffect on YieldOptimal Condition
Catalyst Loading↑ Yield (0→5%)5 mol% PdCl₂(dppf)
Solvent Polarity↓ ByproductsToluene/H₂O (1:1)
Temperature↑ Conversion110°C (microwave)

Carbonylative Coupling

Palladium-catalyzed carbonylative coupling introduces ester groups directly. This method avoids pre-functionalized benzoic acid derivatives.

Procedure :

  • Substrates : 4-Bromotoluene and imidazole derivatives.

  • Catalyst : Pd(PtBu₃)₂ (0.01 mmol) under 25 atm CO.

  • Conditions : Acetonitrile, 95°C, 24 hours.

  • Yield : 73% after silica gel purification.

Mechanistic Note : CO insertion forms a ketone intermediate, which undergoes cyclization to the imidazole ring.

Direct Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

4-(1H-Imidazol-4-yl)benzoic acid is esterified using methanol and sulfuric acid.

Procedure :

  • Substrates : 4-(1H-Imidazol-4-yl)benzoic acid (1.0 mmol), methanol (excess).

  • Catalyst : H₂SO₄ (0.1 mmol).

  • Conditions : Reflux at 65°C for 6 hours.

  • Yield : 85–93% after recrystallization.

Purification : Aqueous workup removes unreacted acid, followed by trituration in ethyl acetate/hexane.

Table 2: Esterification Catalysts Compared

CatalystReaction Time (h)Yield (%)Purity (HPLC)
H₂SO₄693>99%
PTSA88898%
DCC/DMAP127895%

Cyclocondensation and Ring-Closure Strategies

Schiff Base-Mediated Cyclization

Iron perchlorate facilitates imidazole ring formation via Schiff base intermediates.

Procedure :

  • Substrates : Dimethyl 4,4'-(1,2-phenylenebis(azan-1-ylidene))dibenzoate and Fe(ClO₄)₂.

  • Conditions : Methanol, room temperature, 30 minutes.

  • Yield : 80% after crystallization.

Structural Analysis : Single-crystal X-ray diffraction confirms coplanarity between imidazole and benzoate moieties.

Nucleophilic Aromatic Substitution

Imidazol-4-yl Anion Alkylation

Imidazol-4-yl anions, generated via deprotonation, react with methyl 4-fluorobenzoate.

Procedure :

  • Base : LDA (2.0 equiv) in THF at −78°C.

  • Electrophile : Methyl 4-fluorobenzoate (1.2 equiv).

  • Conditions : 0°C, 1 hour.

  • Yield : 62% after chromatography.

Regioselectivity : The 4-position is favored due to electronic effects of the ester group .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Methyl 4-(1H-imidazol-4-yl)benzoate, and what critical reaction conditions must be controlled to optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution or coupling reactions to introduce the imidazole moiety. Key steps include:

  • Coupling Reactions : Use of palladium catalysts (e.g., Suzuki-Miyaura) to link the benzoate and imidazole groups under inert atmospheres.
  • Temperature Control : Maintaining temperatures between 60–80°C to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles, critical for validating stereochemistry .

Q. What purification techniques are recommended for this compound to achieve high purity?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove impurities based on solubility differences.
  • Chromatography : Flash chromatography with optimized solvent gradients (e.g., 5–20% ethyl acetate in hexane) separates closely related byproducts.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR and mass spectrometry data during structural elucidation?

  • Methodological Answer :

  • DEPT and 2D NMR : Use DEPT-135 to distinguish CH3_3, CH2_2, and CH groups. 2D experiments (COSY, HSQC) map proton-carbon correlations to resolve overlapping signals.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace imidazole ring contributions in complex spectra.
  • Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles from Acta Crystallographica reports) with computational models to resolve ambiguities .

Q. What computational methods are employed to predict the reactivity and interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Software like AutoDock Vina models ligand-protein interactions, focusing on hydrogen bonding between the imidazole nitrogen and active-site residues.
  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction mechanisms.
  • MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., solvation models) .

Q. What strategies are effective in optimizing the regioselectivity during the introduction of the imidazole moiety in similar benzoate derivatives?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive imidazole NH during coupling.
  • Catalyst Tuning : Employ Pd(OAc)2_2 with bulky phosphine ligands (e.g., SPhos) to favor para-substitution on the benzoate ring.
  • Kinetic Studies : Monitor reaction progress via LC-MS to adjust stoichiometry and minimize byproducts .

Q. How do crystallographic data from related imidazole-benzoate compounds inform the structural analysis of this compound?

  • Methodological Answer :

  • Isostructural Comparisons : Analyze bond lengths (e.g., C-N in imidazole: ~1.32 Å) and torsion angles from published structures (e.g., Acta Crystallographica reports) to validate geometry.
  • Packing Analysis : Identify π-π stacking interactions between aromatic rings, which influence solubility and crystallization conditions.
  • Twinned Data Refinement : Use SHELXL's TWIN/BASF commands to refine structures with pseudo-merohedral twinning, common in imidazole derivatives .

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